An In-depth Technical Guide to the Structure Elucidation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine
An In-depth Technical Guide to the Structure Elucidation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Among these, structures combining piperidine and pyrazole rings are of significant interest due to their prevalence in biologically active molecules. This guide provides a comprehensive, in-depth technical walkthrough for the complete structure elucidation of a specific such compound: 3-(4-Chloro-1H-pyrazol-3-yl)piperidine.
The unambiguous determination of a molecule's constitution and stereochemistry is a non-negotiable cornerstone of chemical research, ensuring reproducibility, enabling the establishment of structure-activity relationships (SAR), and fulfilling stringent regulatory requirements. This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical, causality-driven narrative on how to approach and definitively solve a complex structural puzzle using a synergistic suite of modern analytical techniques.
Molecular Overview & Elucidation Strategy
The target molecule, 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, presents several key structural features that must be confirmed:
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The Piperidine Ring: A six-membered saturated nitrogen heterocycle.
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The 4-Chloro-1H-pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom.
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The Connectivity: The linkage between the C3 position of the piperidine ring and the C3 position of the pyrazole ring.
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Tautomerism and Regiochemistry: The position of the proton on the pyrazole nitrogen (1H vs. 2H) and the confirmed position of the chlorine atom at C4.
A robust elucidation strategy does not rely on a single technique but integrates data from multiple orthogonal methods to build an unshakeable structural hypothesis. Our approach is a stepwise process where each experiment provides a crucial piece of the puzzle, leading to the final, validated structure.[1][2]
Caption: A synergistic workflow for definitive structure elucidation.
Part 1: Establishing the Foundation - Mass Spectrometry & Elemental Composition
Expertise & Experience: Before delving into the complex world of atomic connectivity with NMR, the first and most critical step is to confirm the molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can distinguish between isobaric compounds.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the molecular formula, which is the foundational data point for all subsequent analysis. For 3-(4-Chloro-1H-pyrazol-3-yl)piperidine, the expected molecular formula is C₈H₁₂ClN₃. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a powerful diagnostic tool.
Expected HRMS Data
| Ion Species | Calculated m/z | Observed m/z | Isotopic Pattern |
| [M+H]⁺ (³⁵Cl) | 186.0793 | Within 5 ppm | M+2 peak at ~32% intensity |
| [M+H]⁺ (³⁷Cl) | 188.0763 | Within 5 ppm | of M peak |
Fragmentation Analysis (EI-MS/MS)
Electron Ionization (EI) or tandem mass spectrometry (MS/MS) can provide valuable structural clues by revealing characteristic fragmentation patterns. The pyrazole ring is known to undergo specific fragmentations, such as the loss of N₂ or HCN.[3][4][5] The piperidine ring may undergo α-cleavage relative to the nitrogen atom.
Common Fragmentation Pathways for Pyrazoles
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Loss of HCN: A common fragmentation for non-deuterated pyrazoles.[3]
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Loss of N₂: This process can also occur from the [M-H]⁺ ion.[3]
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Substituent Influence: The presence of the chloro substituent will influence these fragmentation pathways.[3]
Protocol 1: HRMS Analysis
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Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified compound in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Introduce the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer via direct infusion.
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Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass range covers the expected molecular ion (e.g., m/z 50-500).
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Data Analysis: Determine the accurate mass of the molecular ion peak [M+H]⁺. Utilize the instrument's software to calculate the most likely elemental composition, which should match C₈H₁₂ClN₃. Verify the characteristic 3:1 isotopic pattern for the chlorine atom.
Part 2: Identifying the Scaffolding - Spectroscopic Analysis
With the molecular formula confirmed, the next phase involves identifying the core functional groups and piecing together the atomic framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Trustworthiness: FT-IR is a rapid and reliable technique for identifying the presence of key functional groups. It serves as a self-validating check on the proposed structure. For our target molecule, we expect to see characteristic vibrations for the N-H bonds of both the piperidine and pyrazole rings, as well as C-H and C-N bonds.
Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch | Pyrazole & Piperidine NH |
| 3150 - 3000 | C-H Stretch | Aromatic (Pyrazole) |
| 2950 - 2800 | C-H Stretch | Aliphatic (Piperidine) |
| 1600 - 1450 | C=C, C=N Stretch | Pyrazole Ring |
| 850 - 750 | C-Cl Stretch | Aryl Halide |
The presence of a broad band around 3300 cm⁻¹ would be strong evidence for the N-H groups, while the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ would rule out many alternative structures.[6][7][8]
Protocol 2: FT-IR Spectroscopy
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Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.
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Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Authoritative Grounding: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.[1][9][10]
Caption: A logical workflow for NMR-based structure elucidation.
2.2.1 ¹H and ¹³C NMR - The Building Blocks
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¹H NMR: Provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons). We expect to see signals for the piperidine ring protons, the pyrazole C5-H, and the two N-H protons.
-
¹³C NMR (with DEPT): Reveals the number of unique carbon environments. A DEPT-135 experiment is crucial to differentiate between CH, CH₂, and CH₃ groups.[10] We expect 8 unique carbon signals.
Predicted NMR Data for 3-(4-Chloro-1H-pyrazol-3-yl)piperidine
| Atom Position | ¹H Chemical Shift (δ, ppm) (Expected Range) | ¹³C Chemical Shift (δ, ppm) (Expected Range) | DEPT-135 Phase |
| Piperidine C2, C6 (α) | ~2.6 - 3.2 | ~45 - 50 | Negative (CH₂) |
| Piperidine C3 (β) | ~2.8 - 3.5 | ~35 - 40 | Positive (CH) |
| Piperidine C4, C5 (γ, β') | ~1.5 - 2.2 | ~25 - 35 | Negative (CH₂) |
| Pyrazole C3 | - | ~140 - 150 | No Signal (Quaternary) |
| Pyrazole C4 | - | ~105 - 115 | No Signal (Quaternary) |
| Pyrazole C5 | ~7.5 - 7.8 | ~125 - 135 | Positive (CH) |
| Piperidine N-H | Broad, variable | - | - |
| Pyrazole N-H | Broad, variable | - | - |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. The piperidine ring protons will exhibit complex splitting patterns due to diastereotopicity and chair conformations.[11]
2.2.2 2D NMR - Connecting the Pieces
While 1D NMR suggests the presence of the two ring systems, 2D NMR is required to prove their connectivity.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2] It will be instrumental in tracing the connectivity within the piperidine ring spin system, confirming which protons are adjacent.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that directly correlates each proton to the carbon it is attached to.[12][13] It allows for the unambiguous assignment of protonated carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the final structure. It reveals correlations between protons and carbons that are 2-4 bonds away.[12][14] The critical correlations to observe are those between the piperidine protons (especially at C2 and C3) and the pyrazole carbons (C3, C4, C5). This will definitively prove the linkage between the two rings.
Caption: Key HMBC correlations confirming the pyrazole-piperidine link.
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D NMR Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a high-field NMR spectrometer (≥400 MHz).
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. The HMBC experiment should be optimized to observe correlations over a range of coupling constants (e.g., 8 Hz).[12]
-
Data Processing and Interpretation:
-
Assign all signals in the ¹H and ¹³C spectra.
-
Use COSY to map out the proton-proton network of the piperidine ring.
-
Use HSQC to assign all protonated carbons.
-
Critically, use the HMBC spectrum to find the cross-peaks linking the piperidine H3 proton to the pyrazole C4 and C5 carbons, and the piperidine H2/H4 protons to the pyrazole C3 carbon. This confirms the C3-C3 linkage.
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Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation.
Protocol 4: X-ray Crystallography Workflow
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Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Validation: The final refined structure should have low R-factors and residual electron density, confirming a high-quality model. The resulting structure will definitively validate the C3-C3 linkage, the 4-chloro substitution on the pyrazole, and the conformation of the piperidine ring.
Conclusion
The structure elucidation of 3-(4-Chloro-1H-pyrazol-3-yl)piperidine is a systematic process of inquiry that builds from the general to the specific. It begins with establishing the molecular formula via High-Resolution Mass Spectrometry , which provides the elemental puzzle pieces. FT-IR spectroscopy then offers a rapid confirmation of the key functional groups, ensuring the core structural motifs are present.
The centerpiece of the elucidation is a comprehensive suite of NMR experiments . ¹H and ¹³C NMR provide the initial atomic census, while 2D techniques like COSY, HSQC, and particularly HMBC, serve as the logical tools to connect these atoms, definitively establishing the challenging C3-C3 linkage between the piperidine and pyrazole rings. Finally, X-ray crystallography , when achievable, provides the ultimate and irrefutable 3D confirmation of the molecular architecture.
By following this multi-faceted, self-validating approach, researchers can achieve complete confidence in the assigned structure, a critical prerequisite for advancing any chemical entity through the research and development pipeline.
References
-
IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). Available from: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available from: [Link]
-
Journal of the Chemical Society B. Electron-impact induced fragmentations of pyrazoles. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]
-
Scribd. HSQC vs HMBC: Key Differences Explained. Available from: [Link]
-
ResearchGate. How does 2D NMR help to elucidate chemical structure?. (2021). Available from: [Link]
-
PubChem. 1H-Pyrazole, 4-chloro-. Available from: [Link]
-
Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023). Available from: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]
-
IRD India. Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600. Available from: [Link]
-
ACS Publications. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. (2013). Available from: [Link]
-
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available from: [Link]
-
RSC Publishing. A vibrational assignment for pyrazole. Available from: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
MDPI. HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (2019). Available from: [Link]
-
ResearchGate. Data of FT-IR of compounds (2a-h). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. irdindia.in [irdindia.in]
- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 11. mdpi.com [mdpi.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
